N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide
Description
N-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a coumarin-based carboxamide derivative featuring a 2H-chromene core substituted at the 3-position with a carboxamide group. The phenyl ring of the carboxamide is further modified at the 3-position with a 1,1-dioxidoisothiazolidin-2-yl moiety (Fig. 1).
Coumarin derivatives are widely studied for applications in medicinal chemistry, including kinase inhibition (e.g., TAK632 in ) , cholinesterase inhibition () , and fluorescent chemoprobes () . The 1,1-dioxidoisothiazolidin-2-yl group may contribute to metabolic stability and hydrogen-bonding interactions, making this compound a candidate for drug discovery.
Properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S/c22-18(16-11-13-5-1-2-8-17(13)26-19(16)23)20-14-6-3-7-15(12-14)21-9-4-10-27(21,24)25/h1-3,5-8,11-12H,4,9-10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSVCIZMVDAETF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 372.41 g/mol. Its structure features a chromene backbone, which is known for diverse biological activities, and an isothiazolidin moiety that may enhance its reactivity and therapeutic potential.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may modulate the activity of enzymes or receptors, influencing various biochemical pathways. While detailed mechanisms remain under investigation, preliminary studies suggest potential interactions with:
- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptors : Binding to cellular receptors could trigger signaling cascades affecting cell proliferation and apoptosis.
Antimicrobial Properties
Research indicates that derivatives of the chromene structure exhibit significant antimicrobial activity. For instance, studies have shown that related compounds possess efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of the isothiazolidin group may enhance this activity by disrupting microbial cell wall synthesis or function.
Case Studies and Research Findings
- Synthesis and Biological Testing :
- Structure-Activity Relationship (SAR) :
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues
The following coumarin carboxamides share core structural features with the target compound but differ in substituents and biological activities:
Table 1: Structural and Functional Comparison of Coumarin Carboxamides
Key Structural and Functional Differences
Substituent Effects on Bioactivity: The sulfamoylphenyl group in compound 12 () may enhance solubility and sulfonamide-mediated target binding, similar to the isothiazolidine dioxide group in the target compound . Piperidinyl and diethylamino groups in 1A () improve CNS penetration for cholinesterase inhibition .
Synthetic Routes :
- Cyclization in acetic acid (compound 12, ) vs. peptide coupling (18o, ) highlights divergent strategies for carboxamide formation.
- Click chemistry (compound 169, ) offers modularity for introducing triazole rings, contrasting with traditional condensation methods () .
Biological Applications: MAO-B inhibitors () rely on methoxyphenyl groups for selectivity, while diethylamino-substituted coumarins () target cholinesterase. The target compound’s isothiazolidine dioxide group may favor kinase or protease inhibition, akin to TAK632 () .
Research Findings and Implications
Pharmacological Potential
- Fluorescent Probes : The imidazole in IPC () shows that coumarin carboxamides can be tailored for dual sensing, a feature exploitable in the target compound via its isothiazolidine dioxide group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
